Critical Orthogonality for Multi-Disulfide Peptide Synthesis: MeBzl vs. Trt and Acm
The MeBzl protecting group provides a critical third orthogonal deprotection level beyond the standard Trt and Acm groups, enabling the controlled, sequential formation of multiple disulfide bonds in a single peptide [1]. This is a fundamental requirement for synthesizing complex bioactive peptides. The stability and removal conditions for each group are quantitatively distinct: S-Meb is stable to base and TFA, whereas S-Trt is labile to 1% TFA [2]. This difference is the basis for their combined use in orthogonal strategies.
| Evidence Dimension | Orthogonal deprotection conditions |
|---|---|
| Target Compound Data | S-4-Methylbenzyl (S-Meb): Stable to base and TFA; Removed by HF or 5% DMSO/TFA at 60°C [2] |
| Comparator Or Baseline | S-Trt: Stable to base; Removed by 1% TFA [2]; S-Acm: Stable to base, TFA, and HF; Removed by I₂ or Hg(II) [2] |
| Quantified Difference | Three distinct stability/removal profiles create a true orthogonal set. |
| Conditions | Standard SPPS deprotection and cleavage conditions as per reference [2] |
Why This Matters
For any project requiring the synthesis of a peptide with two or more distinct disulfide bonds, Fmoc-Cys(4-MeBzl)-OH is a non-negotiable building block for ensuring the correct folding pattern and biological activity.
- [1] CN120988090A. (n.d.). A microwave-assisted solid-phase synthesis method for μ-conopeptide. View Source
- [2] PMC7610532, Table 6. Overview of commonly used cysteine and selenocysteine protecting groups, their stability and standard cleavage conditions. View Source
